Acetic acid, 2-hydroxy-, carboxymethyl ester
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Overview
Description
Synthesis Analysis
Esters are typically formed through a reaction known as esterification, where a carboxylic acid reacts with an alcohol in the presence of a strong-acid catalyst . The reaction is reversible and does not go to completion . The products of this reaction are a carboxylic acid and an alcohol .Molecular Structure Analysis
The molecular structure of Acetic acid, 2-hydroxy-, carboxymethyl ester can be represented by the IUPAC Standard InChI: InChI=1S/C3H6O3/c1-6-3(5)2-4/h4H,2H2,1H3 .Chemical Reactions Analysis
Esters, including this compound, can undergo a reaction known as hydrolysis, which is the splitting of a compound by water . This reaction is catalyzed by either an acid or a base . The products of this reaction are a carboxylate salt and an alcohol .Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 335.6±22.0 °C and its density is predicted to be 1.486±0.06 g/cm3 . Its acidity coefficient (pKa) is predicted to be 2.53±0.10 .Mechanism of Action
Mode of Action
2-(2-hydroxyacetyl)oxyacetic Acid is a hydrolyzing agent used in the acylation reaction . It interacts with its targets by participating in the acylation process, which involves the transfer of an acyl group to a molecule .
Biochemical Pathways
Given its role as a hydrolyzing agent in acylation reactions, it may influence pathways involving acyl group transfer .
Result of Action
The compound can be used to produce an acylation product that contains an acetyl group, which can be obtained by dehydration of the glycolic acid ester . The resulting product will have a high yield and a polymeric structure . The major products are fatty acids with chloride substituents on the hydrocarbon chain .
Action Environment
The action, efficacy, and stability of 2-(2-hydroxyacetyl)oxyacetic Acid can be influenced by various environmental factors. For instance, its solubility properties suggest that it may be more effective in aqueous environments .
Advantages and Limitations for Lab Experiments
Betaine has several advantages for lab experiments, including its low toxicity and ability to be easily synthesized. However, there are also limitations to its use in experiments, including its relatively short half-life and the need for high doses to achieve therapeutic effects.
Future Directions
There are many potential future directions for betaine research. One area of interest is its potential role in preventing and treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Other areas of interest include its potential use in sports nutrition and its role in regulating gene expression.
Conclusion:
In conclusion, betaine is a naturally occurring compound with many potential health benefits. Its role in reducing the risk of cardiovascular disease and improving cognitive function has been well established through scientific research. While there are advantages and limitations to its use in lab experiments, there are many potential future directions for betaine research that could lead to new discoveries and treatments for a variety of health conditions.
Synthesis Methods
Betaine can be synthesized from choline, an essential nutrient found in many foods, through a process called methylation. Methylation involves the addition of a methyl group (-CH3) to a molecule, which in the case of choline, produces betaine. Betaine can also be obtained from dietary sources such as beets, spinach, and quinoa.
Scientific Research Applications
Betaine has been studied extensively for its potential health benefits. Research has shown that betaine may help reduce the risk of cardiovascular disease by lowering levels of homocysteine, an amino acid that has been linked to heart disease. Betaine has also been shown to improve cognitive function and memory in older adults.
Properties
IUPAC Name |
2-(2-hydroxyacetyl)oxyacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O5/c5-1-4(8)9-2-3(6)7/h5H,1-2H2,(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCQHRWCDWJIEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)OCC(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30450-85-2 |
Source
|
Record name | 2-[(2-hydroxyacetyl)oxy]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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